N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride
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Overview
Description
N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by a tetrahydropyran ring substituted with a cyclohexyl group and two amine groups. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with a suitable tetrahydropyran derivative in the presence of a strong acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N4-Cyclohexyl-1,2-diaminocyclohexane: Similar in structure but lacks the tetrahydropyran ring.
N4-Cyclohexyl-1,2-diaminopropane: Contains a propane backbone instead of a tetrahydropyran ring.
N4-Cyclohexyl-1,2-diaminoethane: Features an ethane backbone.
Uniqueness
N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride is unique due to its tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C11H24Cl2N2O |
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Molecular Weight |
271.22 g/mol |
IUPAC Name |
4-N-cyclohexyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c12-10-8-14-7-6-11(10)13-9-4-2-1-3-5-9;;/h9-11,13H,1-8,12H2;2*1H |
InChI Key |
QUVXGBAOKRELIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
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